molecular formula C10H6BrClO2 B1269931 3-Bromo-6-chloro-7-methylchromen-4-one CAS No. 263365-48-6

3-Bromo-6-chloro-7-methylchromen-4-one

Cat. No. B1269931
M. Wt: 273.51 g/mol
InChI Key: BICIBGQLPWNJLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromen-4-one derivatives typically involves strategies such as the Pechmann condensation or modifications thereof, which allow for the incorporation of halogen atoms and alkyl groups into the coumarin scaffold. However, the specific synthesis details for 3-Bromo-6-chloro-7-methylchromen-4-one are not directly available in the literature. Synthesis methods for similar compounds involve the use of halogenated precursors and catalytic systems that can promote the formation of the coumarin core while introducing the desired substituents in a regioselective manner.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is crucial for their chemical behavior and potential applications. The presence of halogen atoms and a methyl group in 3-Bromo-6-chloro-7-methylchromen-4-one is expected to influence its electronic structure, reactivity, and physical properties. Studies on related compounds, such as Schiff base compounds, reveal that the arrangement of substituents around the chromen-4-one core can significantly affect the molecule's stability, conformation, and intermolecular interactions (Wang et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A Schiff base compound related to 3-Bromo-6-chloro-7-methylchromen-4-one was synthesized and characterized, showing potential antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

Crystallography and Molecular Interaction

  • 4-Bromo-3-methylanilinium Perchlorate 18-crown-6 Clathrate : Investigated the interaction between a related bromo compound and crown ether, forming a supramolecular structure (Qiang Xu & Min-Min Zhao, 2011).

Chemical Reaction Studies

  • Reactions of Hydrochlorides : Studied reactions between hydrochlorides of related compounds with N-bromosuccinimide and bromine, leading to bromine-derivatives and perbromides (N. Mukarramov, 2014).
  • Reactivity of Diazirines : Explored the reactivity of 1-chloro-3-phenyldiazirines, yielding bromo- and chloro-phenyldiazirines, relevant to the study of 3-Bromo-6-chloro-7-methylchromen-4-one (Tomáš Martinů & W. Dailey, 2006).

Halomethylation and Ligand Binding

  • One-Pot Halomethylation : Demonstrated the halomethylation of salicylaldehydes, a process that could be relevant in modifying compounds like 3-Bromo-6-chloro-7-methylchromen-4-one for ligand binding (Qiang Wang et al., 2006).

Computational Chemistry and Molecular Design

  • Computational and Experimental Investigations : Explored the Diels-Alder cycloadditions of 4-chloro-2(H)-pyran-2-one, a method relevant to the synthesis and modification of 3-Bromo-6-chloro-7-methylchromen-4-one (K. Afarinkia, M. Bearpark, & A. Ndibwami, 2003).

Biological Aspects

Industrial and Synthetic Applications

  • Continuous Synthesis in Microreaction Systems : Demonstrated the continuous synthesis of a bromo compound in a microreaction system, potentially applicable to the synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one (Pei Xie et al., 2020).

properties

IUPAC Name

3-bromo-6-chloro-7-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2/c1-5-2-9-6(3-8(5)12)10(13)7(11)4-14-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICIBGQLPWNJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350991
Record name 3-bromo-6-chloro-7-methylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-7-methylchromen-4-one

CAS RN

263365-48-6
Record name 3-bromo-6-chloro-7-methylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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